molecular formula C11H10N2O2 B15059800 2-(2-Methyl-4-nitrophenyl)-1H-pyrrole CAS No. 1224595-57-6

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole

Cat. No.: B15059800
CAS No.: 1224595-57-6
M. Wt: 202.21 g/mol
InChI Key: LJDYILOJMLQHHK-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Various electrophiles such as halogens or nitro groups.

Major Products Formed

    Reduction: 2-(2-Methyl-4-aminophenyl)-1H-pyrrole.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitrophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a pyrrole ring.

    2-Methyl-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group.

    2-Methyl-4-nitrophenyl imine: Features an imine group.

Uniqueness

2-(2-Methyl-4-nitrophenyl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1224595-57-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-methyl-4-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C11H10N2O2/c1-8-7-9(13(14)15)4-5-10(8)11-3-2-6-12-11/h2-7,12H,1H3

InChI Key

LJDYILOJMLQHHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=CN2

Origin of Product

United States

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